molecular formula C20H23NO3 B11946758 2-((2,6-Diisopropylanilino)carbonyl)benzoic acid CAS No. 853330-42-4

2-((2,6-Diisopropylanilino)carbonyl)benzoic acid

Cat. No.: B11946758
CAS No.: 853330-42-4
M. Wt: 325.4 g/mol
InChI Key: PAKPVCWCWMECHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Diisopropylanilino)carbonyl)benzoic acid typically involves the reaction of 2,6-diisopropylaniline with phosgene to form the corresponding isocyanate, which is then reacted with benzoic acid to yield the final product. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Diisopropylanilino)carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,6-Diisopropylanilino)carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,6-Diisopropylanilino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6-Diisopropylanilino)carbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its steric hindrance and influences its reactivity compared to similar compounds .

Properties

CAS No.

853330-42-4

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H23NO3/c1-12(2)14-10-7-11-15(13(3)4)18(14)21-19(22)16-8-5-6-9-17(16)20(23)24/h5-13H,1-4H3,(H,21,22)(H,23,24)

InChI Key

PAKPVCWCWMECHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.